molecular formula C8H16O2 B1660194 ((Pentyloxy)methyl) oxirane CAS No. 7297-11-2

((Pentyloxy)methyl) oxirane

Cat. No. B1660194
CAS RN: 7297-11-2
M. Wt: 144.21 g/mol
InChI Key: IQCASZIDTNHBIW-UHFFFAOYSA-N
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Description

((Pentyloxy)methyl) oxirane is a chemical compound with the formula C8H16O2 . Its molecular weight is 144.2114 .


Synthesis Analysis

While specific synthesis methods for ((Pentyloxy)methyl) oxirane were not found, general synthesis of epoxides (also known as oxiranes) typically involves the oxidation of ethylene .


Molecular Structure Analysis

The molecular structure of ((Pentyloxy)methyl) oxirane includes a three-membered ring structure, which is characteristic of oxiranes . It contains a total of 26 bonds, including 10 non-H bonds, 6 rotatable bonds, 1 three-membered ring, 2 aliphatic ethers, and 1 Oxirane .


Chemical Reactions Analysis

While specific chemical reactions involving ((Pentyloxy)methyl) oxirane were not found, oxiranes in general are known to undergo ring-opening reactions . These reactions can proceed by either SN2 or SN1 mechanisms, depending on the nature of the epoxide and the reaction conditions .

Future Directions

While specific future directions for ((Pentyloxy)methyl) oxirane were not found, research has examined the effects of combining oxiranes and oxetanes to enhance polymerization kinetics and improve the physical properties of polymer films . This suggests potential future directions in the field of polymer chemistry.

properties

IUPAC Name

2-(pentoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-9-6-8-7-10-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCASZIDTNHBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201346883
Record name 2-(Pentoxymethyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Pentyloxy)methyl) oxirane

CAS RN

7297-11-2
Record name ((Pentyloxy)methyl) oxirane
Source ChemIDplus
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Record name NSC83415
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Record name 2-(Pentoxymethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201346883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(pentyloxy)methyl]oxirane
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Synthesis routes and methods I

Procedure details

Amyl alcohol (132 g, 1.5 mole), 1.02 g (0.005 mole) of aluminum triisopropoxide and 2.64 g (0.015 mole) of p-phenolsulfonic acid were heated to 90° C. while stirring under a nitrogen gas atmosphere. To the reaction mixture, 92.5 g (1.0 mole) of epichlorohydrin was added dropwise over 1 hour, followed by stirring for 4 hours. It was found that the conversion ratio of the raw material epichlorohydrin was 100%, while the yield of the resulting halohydrin ether was 87%. To the reaction mixture, 300 mL of a 4N aqueous solution of sodium hydroxide was added and the resulting mixture was stirred at 60° C. for 6 hours. After cooling to room temperature, the water layer was removed and the residue was purified by distillation under reduced pressure, whereby 124 g of amyl glycidyl ether (1,2-epoxy-4-oxanonane) was obtained (total yield: 86%).
Quantity
132 g
Type
reactant
Reaction Step One
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1.02 g
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catalyst
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2.64 g
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catalyst
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92.5 g
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reactant
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raw material
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Name
halohydrin ether
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aqueous solution
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Synthesis routes and methods II

Procedure details

n-Pentanol (88 g) and 6.82 g of zinc chloride were heated to 100° C. while stirring, followed by the dropwise addition of 138.8 g of epichlorohydrin over 1 hour. The reaction mixture was heated to 115° C. and reacted for 5 hours. After completion of the reaction, the reaction mixture was cooled to 50° C. While maintaining the temperature at 50° C., 92 g of a 48% aqueous solution of sodium hydroxide was added dropwise over 1 hour. After stirring for 3 hours, 150 mL of water was added to the reaction mixture to cause separation. The water layer thus formed was then removed and the residue was washed twice with 100 mL of water, whereby 163 g of crude pentyl glycidyl ether was obtained.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
catalyst
Reaction Step One
Quantity
138.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
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0 (± 1) mol
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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